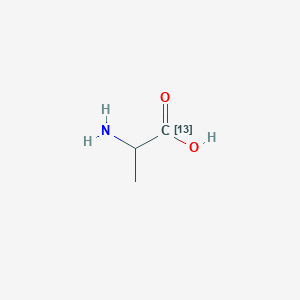

DL-Alanine-1-13C

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DL-Alanine-1-13C involves modified chemical reactions and enzymatic methods. Early work described the synthesis of carbon-14 labeled DL-alanines, showcasing methodologies that could be adapted for DL-Alanine-1-13C synthesis (Ostwald, Adams, & Tolbert, 1952). Another method involves enzymatic synthesis from [1-11C]pyruvic acid by way of DL-[1-11C]alanine, demonstrating a potential route for incorporating carbon-13 labels (Ropchan & Barrio, 1984).

Molecular Structure Analysis

Investigations into the molecular structure of DL-Alanine-1-13C and its analogs have been facilitated by NMR spectroscopy. Studies on peptides and proteins containing L-alanine residues by 13C NMR spectroscopy, combined with ab initio chemical shift calculations, provide insights into the structural impacts of incorporating 13C labels into alanine (Asakawa et al., 1994).

Chemical Reactions and Properties

DL-Alanine-1-13C's chemical reactions have been explored through its involvement in peptide bond formation and enzymatic processes. For instance, the enzymatic synthesis of [1-11C]pyruvic acid from DL-[1-11C]alanine sheds light on the reactivity and potential chemical transformations of DL-Alanine-1-13C (Ropchan & Barrio, 1984).

Physical Properties Analysis

The physical properties of DL-Alanine-1-13C can be inferred from studies on similar compounds. For example, the structural stability in dimer and tetramer clusters of L-alanine in the gas phase, and the feasibility of peptide bond formation, provide valuable information on the physical interactions and stability of alanine derivatives, including those labeled with carbon-13 (Malar & Palani, 2018).

Chemical Properties Analysis

The chemical properties of DL-Alanine-1-13C, such as its behavior in enzymatic reactions and its role in modifying biological molecules, can be deduced from its interactions and reactivity in various chemical contexts. The synthesis of peptides containing purine and pyrimidine derivatives of DL-alanine highlights the versatility and reactivity of alanine derivatives in peptide synthesis (Doel, Jones, & Walker, 1974).

Applications De Recherche Scientifique

Études de marquage isotopique

DL-Alanine-1-13C est principalement utilisé dans les études de marquage isotopique . L'isotope 13C est un isotope stable et non radioactif du carbone, ce qui le rend idéal pour ces études. Le marquage 13C permet aux scientifiques de suivre le mouvement et les transformations de la DL-Alanine dans les environnements biologiques .

Recherche métabolique

This compound est également utilisé dans la recherche métabolique . Le marquage 13C peut être utilisé pour retracer les voies métaboliques de la DL-Alanine dans les organismes. Cela peut fournir des informations précieuses sur la façon dont cet acide aminé est traité et utilisé dans le corps .

Analyse de la structure des protéines

Dans l'analyse de la structure des protéines, this compound peut être utilisé pour étudier la structure et la dynamique des protéines . Le marquage 13C peut fournir des informations détaillées sur la conformation et le mouvement des protéines, aidant à élucider leur fonction .

RMN biomoléculaire

This compound convient aux études de Résonance Magnétique Nucléaire (RMN) biomoléculaire . La RMN est une technique puissante pour étudier la structure et la dynamique des molécules, et le marquage 13C peut améliorer la sensibilité et la résolution des expériences RMN .

Métabolomique

En métabolomique, this compound peut être utilisé pour étudier le métabolome, l'ensemble complet des métabolites de petites molécules trouvés dans un organisme . Le marquage 13C peut aider à identifier et à quantifier les métabolites, fournissant un aperçu complet de l'état métabolique d'un organisme

Safety and Hazards

Mécanisme D'action

Target of Action

DL-Alanine-1-13C is a stable isotope-labeled form of DL-Alanine . DL-Alanine is an amino acid, which is the racemic compound of L- and D-alanine . Amino acids are the building blocks of proteins and play a crucial role in various biological processes.

Mode of Action

DL-Alanine-1-13C, like its unlabeled counterpart, is involved in various biochemical reactions. It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It can also be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .

Biochemical Pathways

DL-Alanine-1-13C plays a key role in the glucose-alanine cycle between tissues and liver . The glucose-alanine cycle is a series of reactions that occur in the body where glucose is produced from the breakdown of alanine. This cycle is crucial for maintaining blood sugar levels during periods of fasting or intense exercise.

Pharmacokinetics

Stable isotopes like 13c have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of DL-Alanine-1-13C action is primarily observed at the molecular level, where it participates in various biochemical reactions, including the production of nanoparticles and transition metals chelation . It also plays a crucial role in the glucose-alanine cycle, contributing to the maintenance of blood sugar levels .

Propriétés

IUPAC Name |

2-amino(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906990 | |

| Record name | (1-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102029-81-2 | |

| Record name | Alanine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102029812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

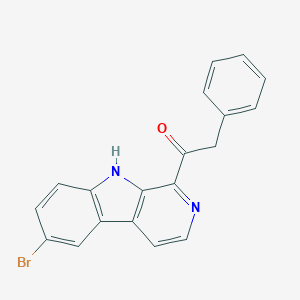

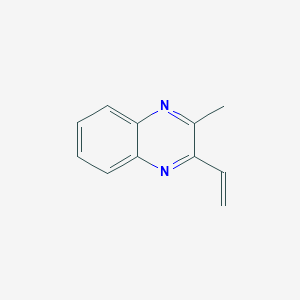

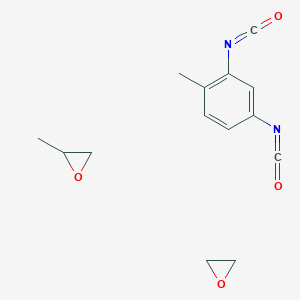

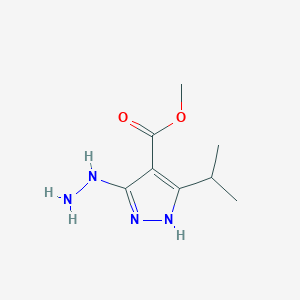

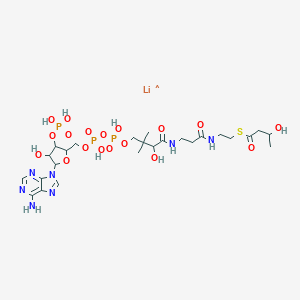

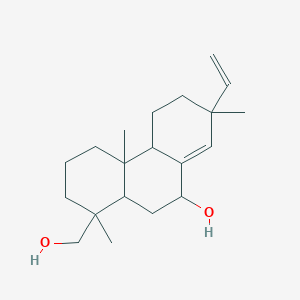

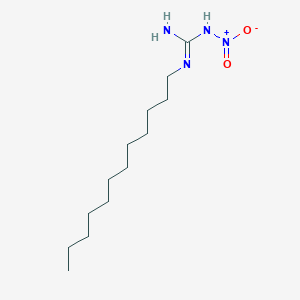

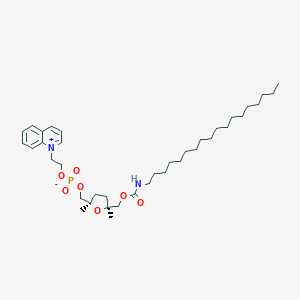

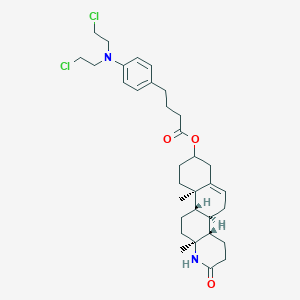

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)

![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)

![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)